molecular formula C13H12N4OS B11563151 3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11563151
M. Wt: 272.33 g/mol
InChI Key: HFFPTKUHUMAYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a heterocyclic compound that features a unique structure combining triazine and benzoxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazine derivative with an ethylsulfanyl-substituted benzoxazepine precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

3-ethylsulfanyl-6-methyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C13H12N4OS/c1-3-19-13-15-12-11(16-17-13)9-6-4-5-7-10(9)14-8(2)18-12/h4-7H,3H2,1-2H3

InChI Key

HFFPTKUHUMAYAZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N=C(O2)C)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.